
Phenylphosphonothioic acid O-(3-chloro-4-nitrophenyl) O-ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRN 2951427 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of BRN 2951427 involves specific reaction conditions and routes. One common method includes the reaction of Benzo (B) thiophene with chlorobenzene in the presence of an alkali metal chloride, followed by acidification to obtain the target product . Industrial production methods often involve optimizing these reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
BRN 2951427 undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves halogenation or nitration, using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
BRN 2951427 has a wide range of scientific research applications:
Chemistry: It is used as a starting material or intermediate in organic synthesis reactions.
Biology: Studies have shown its potential in regulating gene expression and cellular differentiation.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of BRN 2951427 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to the ubiquinone-binding region of succinate dehydrogenase, affecting cellular respiration and energy production . This interaction can lead to increased intracellular reactive oxygen species (ROS) levels, changes in mitochondrial membrane potential, and alterations in cell membrane permeability.
Comparaison Avec Des Composés Similaires
BRN 2951427 can be compared with other similar compounds, such as:
3-Chlorobenzo [B]-2-thiophenecarboxylic acid: This compound shares a similar structure and is used in similar applications.
Bromine azide: Although structurally different, it undergoes similar types of chemical reactions.
BRN 2951427 stands out due to its unique reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
92189-93-0 |
|---|---|
Formule moléculaire |
C14H13ClNO4PS |
Poids moléculaire |
357.7 g/mol |
Nom IUPAC |
(3-chloro-4-nitrophenoxy)-ethoxy-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H13ClNO4PS/c1-2-19-21(22,12-6-4-3-5-7-12)20-11-8-9-14(16(17)18)13(15)10-11/h3-10H,2H2,1H3 |
Clé InChI |
ZJXLHUMZTYLJDI-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


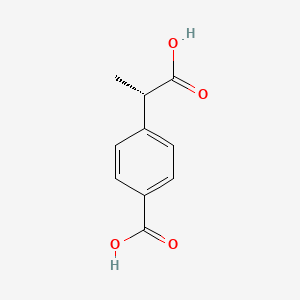
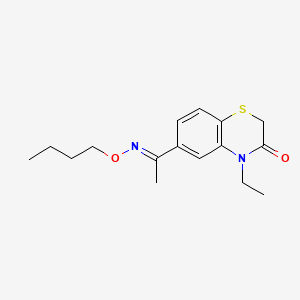
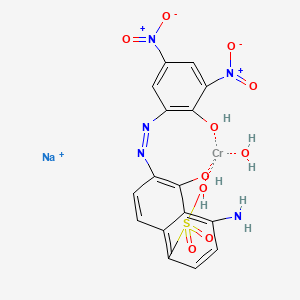
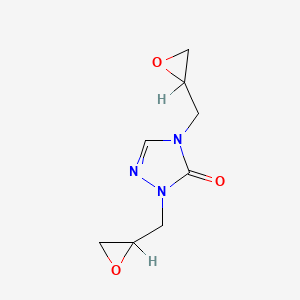
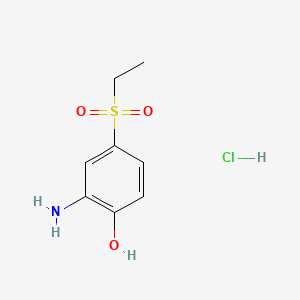
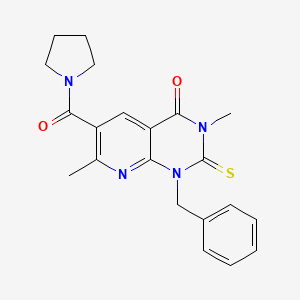



![[(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12720287.png)
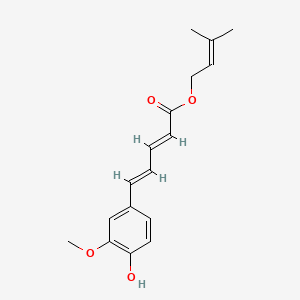
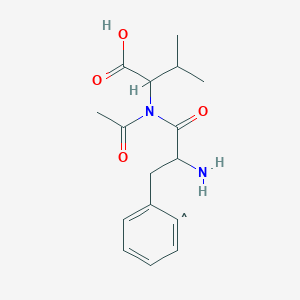
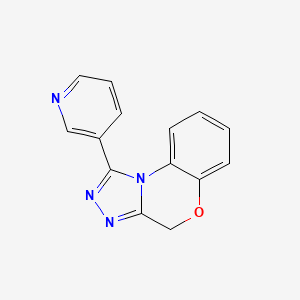
![3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12720324.png)
